

2-(5-Bromothiophen-2-yl)ethylazanium chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(5-Bromothiophen-2-yl)ethylazanium

Cat. No.: B1609519

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **2-(5-Bromothiophen-2-yl)ethylazanium**

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds serve as foundational pillars for the design of novel molecules with tailored functions. Among these, the thiophene ring is a privileged structure due to its unique electronic properties and ability to act as a bioisostere for phenyl rings. The functionalized derivative, **2-(5-Bromothiophen-2-yl)ethylazanium**, represents a key synthetic intermediate. Its structure combines a reactive brominated thiophene moiety with a primary amine side chain, offering two distinct points for chemical modification.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2-(5-Bromothiophen-2-yl)ethylazanium**, with a focus on its utility for researchers in drug discovery and chemical synthesis. The information herein is synthesized from commercial supplier data and peer-reviewed literature to ensure technical accuracy and practical relevance. The compound is most commonly supplied and handled as its hydrochloride salt, 2-(5-Bromothiophen-2-yl)ethylamine hydrochloride, which enhances its stability and simplifies handling.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a chemical reagent are critical for its effective use in synthesis. The azonium cation is the protonated form of the free base, 2-(5-Bromothiophen-2-yl)ethylamine. For practical laboratory use, it is typically available as a stable hydrochloride salt.

Property	Data	Reference
Chemical Name	2-(5-Bromothiophen-2-yl)ethylazanium chloride	-
Common Name	2-(5-Bromothiophen-2-yl)ethylamine hydrochloride	[1]
Synonym(s)	2-(5-bromo-2-thienyl)ethanamine hydrochloride	
CAS Number	86423-47-4	[1][2]
Molecular Formula	C ₆ H ₉ BrCINS	
Molecular Weight	242.57 g/mol	[1]
Appearance	Off-white solid	[1]
Purity	Typically ≥96%	[1]
Melting Point	Data not available in public literature	-
Solubility	Data not available in public literature	-
InChI Key	UQZYURSUTNERFP- UHFFFAOYSA-N	[1]

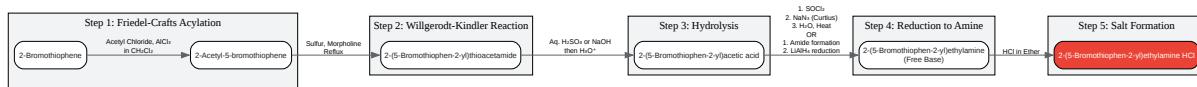
Proposed Synthesis Pathway

While specific, peer-reviewed protocols for the direct synthesis of 2-(5-Bromothiophen-2-yl)ethylamine are not readily available in the literature, a plausible and robust synthetic route can be designed based on established methodologies for analogous thiophene derivatives. A

common strategy involves the construction of the ethylamine side chain onto a pre-functionalized thiophene ring.

The following multi-step synthesis is a logical and chemically sound approach, beginning with the commercially available 2-bromothiophene. This pathway ensures precise control over the regiochemistry of the substitution.

Diagram of Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

- **Rationale:** This protocol is designed to build the C₂-N side chain from a ketone intermediate, a common and reliable strategy in heterocyclic chemistry. Each step utilizes standard, well-documented organic transformations.
- **Step 1: Synthesis of 2-Acetyl-5-bromothiophene.**
 - To a solution of 2-bromothiophene (1 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂), add acetyl chloride (1.1 eq.).^[3]
 - Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq.), portion-wise to control the exothermic reaction.
 - Stir the reaction at room temperature for 1-2 hours until completion, as monitored by Thin Layer Chromatography (TLC).

- Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
- Extract the product with CH_2Cl_2 , wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone intermediate.
[3]
- Step 2: Synthesis of 2-(5-Bromothiophen-2-yl)thioacetamide (Willgerodt-Kindler Reaction).
 - Combine 2-acetyl-5-bromothiophene (1 eq.), elemental sulfur (2.5 eq.), and morpholine (3 eq.).
 - Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
 - After cooling, the reaction mixture is typically poured into water, and the resulting solid thioacetamide is collected by filtration.
- Step 3: Hydrolysis to 2-(5-Bromothiophen-2-yl)acetic acid.
 - The crude thioacetamide is hydrolyzed by heating with an aqueous acid (e.g., 50% H_2SO_4) or base (e.g., NaOH followed by acidic workup).
 - Reflux the mixture until the conversion to the carboxylic acid is complete.
 - After cooling, the carboxylic acid product can be isolated by extraction or filtration.
- Step 4: Conversion to 2-(5-Bromothiophen-2-yl)ethylamine (Free Base).
 - Method A (via Curtius Rearrangement): Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl_2). React the acyl chloride with sodium azide (NaN_3) to form an acyl azide, which upon heating in an inert solvent, rearranges to an isocyanate. Subsequent hydrolysis with aqueous acid yields the primary amine.
 - Method B (via Amide Reduction): Convert the carboxylic acid to an amide by reacting it with ammonia or a protected amine equivalent. Reduce the resulting amide using a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous solvent such as tetrahydrofuran (THF).

- Step 5: Formation of the Hydrochloride Salt.
 - Dissolve the crude free base amine in a suitable solvent like diethyl ether or ethyl acetate.
 - Bubble dry HCl gas through the solution or add a solution of HCl in ether.
 - The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of **2-(5-Bromothiophen-2-yl)ethylazanium** stems from its two orthogonal reactive sites: the C-Br bond on the thiophene ring and the primary amine.

Reactivity of the Bromothiophene Moiety

The bromine atom at the 5-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the elaboration of the thiophene core, a critical strategy in building complex molecular architectures.

- Suzuki Coupling: The C-Br bond can be coupled with various aryl or heteroaryl boronic acids to create bi-aryl structures. This is a cornerstone reaction in modern drug discovery.^[4]
- Stille Coupling: Reaction with organostannanes provides another efficient method for C-C bond formation, particularly useful in the synthesis of conjugated polymers and oligothiophenes for materials science.^[4]
- Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of secondary or tertiary amine functionalities at the 5-position of the thiophene ring.^[5]

Reactivity of the Ethylamine Side Chain

The primary amine is a strong nucleophile and a base, enabling a wide range of classical transformations:

- Acylation/Amide Formation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is a common method for linking the thiophene scaffold to other molecular fragments.
- Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., using NaBH_3CN or $\text{Na(OAc)}_3\text{BH}$) produces secondary or tertiary amines, respectively.
- Schiff Base Formation: Condensation with aldehydes or ketones can form imines (Schiff bases), which can be valuable intermediates or final products themselves.

Applications in Medicinal Chemistry

The 2-(5-bromothiophen-2-yl) scaffold is a component of various biologically active compounds.

- Precursor for 1,3,4-Oxadiazole Derivatives: This compound serves as a key starting material for synthesizing molecules containing the 1,3,4-oxadiazole ring, a heterocycle known for its diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[6]
- Scaffold for Anticancer Agents: The indole and thiophene rings are both important pharmacophores in oncology. Derivatives incorporating the thiophene moiety have been investigated as potential anticancer agents.[7]
- Building Block for CNS-Active Agents: The structural motif is utilized in the synthesis of compounds targeting central nervous system disorders, such as monoamine oxidase (MAO) inhibitors.[8][9]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-(5-Bromothiophen-2-yl)ethylamine hydrochloride is not publicly available. Therefore, handling should be based on a conservative assessment of the hazards associated with its functional groups: aromatic bromides and amine hydrochlorides.

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

- Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. Amine salts are generally stable under normal laboratory conditions.
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

Conclusion

2-(5-Bromothiophen-2-yl)ethylazanium, available as its stable hydrochloride salt, is a valuable and versatile building block for chemical synthesis. Its dual functionality allows for sequential or orthogonal chemical modifications, making it an ideal starting point for constructing complex molecules for drug discovery and materials science. While detailed public data on its physical properties is limited, its chemical reactivity is well-understood, enabling its effective use in the synthesis of novel compounds with significant pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(5-Bromo-thiophen-2-yl)-ethylamine hydrochloride | 86423-47-4 [sigmaaldrich.com]
- 2. 86423-47-4 | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. 2,5-Bis(5-bromo-2-thienyl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. isca.me [isca.me]
- 7. mdpi.com [mdpi.com]

- 8. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC
[pmc.ncbi.nlm.nih.gov]
- 9. 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine [myskinrecipes.com]
- To cite this document: BenchChem. [2-(5-Bromothiophen-2-yl)ethylazanium chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609519#2-5-bromothiophen-2-yl-ethylazanium-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com